molecular formula C18H12N2O B8323807 6-(Naphthalene-2-yl)-3H-quinazolin-4-one

6-(Naphthalene-2-yl)-3H-quinazolin-4-one

Cat. No.: B8323807
M. Wt: 272.3 g/mol
InChI Key: YTNXFIIOXVCJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Naphthalene-2-yl)-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H12N2O and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

6-naphthalen-2-yl-3H-quinazolin-4-one

InChI

InChI=1S/C18H12N2O/c21-18-16-10-15(7-8-17(16)19-11-20-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,19,20,21)

InChI Key

YTNXFIIOXVCJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3H-quinazolin-4-one (47.1 mg, 0.2093 mmol) dissolved in 2 ml N,N-dimethylacetamide in a 20 ml vial, naphthalene-1-boronic acid (73 mg, 0.4244 mmol) dissolved in 1 ml ethanol and potassium carbonate (32.7 mg, 0.2366 mmol) dissolved in 1 ml water were added. Triphenylphosphine (5.5 mg, 0.021 mmol) and tris(dibenzylideneacetone)dipalladium (0) (3.8 mg, 4.1 umol) were added to the mixture which refluxed overnight. The crude product was poured into 50 ml saturated bicarbonate solution and methylene chloride was used to extract the product. Solvent in the organic phase was removed under vacuum. The resulted residue was purified by preparative HPLC. 26.3 mg product was obtained. Yield: 46%; 1H NMR (500 MHz, DMSO-d6): δ 7.54020–7.58965 (m, 2H), 7.80614–7.82312 (d, J=8.49 Hz, 1H), 7.94743–7.96828 (dd, J1=8.505 Hz, J2 =1.91 Hz, 1H), 7.96828–7.98243 (d, J=8.035 Hz, 1H), 8.05455–8.07187 (d, J=8.63 Hz, 1H), 8.16005(s, 1H), 8.30107–8.3226(dd, J1=8.58 Hz, J2=2.25 Hz, 1H), 8.37163–8.37447(d, J=1.42 Hz, 1H), 8.50638–8.51090(d, J=2.26 Hz, 1H); ESI-MS: m/z 273 (M++1)
Quantity
47.1 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
32.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
5.5 mg
Type
reactant
Reaction Step Four
Quantity
3.8 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
46%

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